
AZ-23
説明
AZ-23 is a potent and selective tyrosine kinase (Trk) inhibitor having potential for therapeutic utility in neuroblastoma and multiple other cancers.
科学的研究の応用
Pharmacological Applications
AZ-23 has been identified as a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family, which plays a crucial role in neuronal development and function. The inhibition of Trk kinases can have profound implications in treating neurodegenerative diseases and cancers where these pathways are dysregulated.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Selectivity | Highly selective for Trk kinases |
Potency | Demonstrated significant in vitro potency |
Mechanism of Action | Inhibition of Trk signaling pathways |
Cancer Research
In cancer research, this compound's ability to inhibit Trk kinases positions it as a candidate for developing targeted therapies. Trk signaling is often implicated in various cancers, including those of the nervous system. Studies have shown that this compound can effectively reduce tumor cell proliferation in preclinical models.
Case Study: this compound in Neuroblastoma Treatment
A study investigated the effects of this compound on neuroblastoma cells, which frequently exhibit aberrant Trk signaling. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.
Neurodegenerative Disease Research
This compound's role as a Trk kinase inhibitor also extends to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotrophic signaling, this compound may help restore neuronal function and promote survival.
Table 2: Potential Impacts on Neurodegenerative Diseases
Disease | Potential Impact of this compound |
---|---|
Alzheimer's Disease | May enhance neurotrophic support |
Parkinson's Disease | Could promote neuronal survival |
Molecular Biology Applications
Beyond pharmacological uses, this compound serves as a valuable tool in molecular biology research. Its specificity allows researchers to dissect the roles of Trk signaling in cellular processes, contributing to our understanding of cell signaling pathways.
Experimental Use: Investigating Trk Signaling
Researchers have utilized this compound to study its effects on downstream signaling pathways activated by Trk receptors. This has provided insights into how these pathways influence cellular responses to growth factors.
作用機序
Target of Action
AZ-23, also known as 2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-, is a potent and selective inhibitor of the Tropomyosin-related kinases (TrkA, TrkB, and TrkC) . These kinases are receptor tyrosine kinases that, along with their ligands, the neurotrophins, are involved in neuronal cell growth, development, and survival .
Mode of Action
This compound is an ATP-competitive inhibitor . It inhibits Trk kinase activity in cells at low nanomolar concentrations . Specifically, it inhibits ATR with an in vitro enzyme IC 50 of 0.001µM and inhibition of ATR substrate CHK1 Ser345 phosphorylation in cells at IC 50 of 0.074µM .
Biochemical Pathways
The Trk-neurotrophin pathway may play a role in tumorigenesis through oncogenic fusions, mutations, and autocrine signaling . This compound inhibits the Trk kinase pathway, leading to changes in S-phase accumulation, impairment of cell cycle progression, and increases in pan-nuclear γH2AX DNA damage/replication stress markers .
Pharmacokinetics
This compound is orally bioavailable . It shows in vivo TrkA kinase inhibition and efficacy in mice following oral administration . .
Result of Action
This compound inhibits the proliferation of solid and haematological cell lines . It shows significant tumor growth inhibition in a Trk-expressing xenograft model of neuroblastoma .
生物活性
AZ-23 is a novel compound characterized primarily for its potent and selective inhibition of tropomyosin receptor kinases (Trk), particularly TrkA. This compound has garnered attention in cancer research due to its potential therapeutic applications, especially in neuroblastoma and other malignancies driven by Trk signaling pathways.
Chemical and Pharmacological Profile
This compound is classified as a selective Trk kinase inhibitor. It was identified through a series of preclinical studies that assessed its efficacy and selectivity compared to other compounds. The compound demonstrated significant inhibition of Trk kinase activity at low nanomolar concentrations in vitro, showcasing its potential as an effective therapeutic agent for conditions associated with aberrant Trk signaling.
Property | Value |
---|---|
Molecular Weight | 439.5 g/mol |
Chemical Formula | C₂₁H₂₃N₅O₃S |
Solubility | Soluble in DMSO and ethanol |
Selectivity | Highly selective for TrkA |
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits TrkA phosphorylation, leading to reduced cell proliferation in neuroblastoma cell lines. The compound's selectivity was superior to previous Trk inhibitors, minimizing off-target effects on other kinases.
- Mechanism of Action : this compound binds to the ATP-binding site of the TrkA receptor, preventing the phosphorylation cascade necessary for downstream signaling involved in cell survival and proliferation.
In Vivo Efficacy
This compound has been tested in various animal models, including mouse xenograft models of neuroblastoma:
- Tumor Growth Inhibition : In a study involving mice with TrkA-driven allografts, this compound administration led to significant tumor growth inhibition compared to control groups.
- Pharmacokinetics : Following oral administration, this compound showed favorable pharmacokinetic properties with adequate bioavailability and distribution to tumor tissues.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Neuroblastoma Model : A study demonstrated that this compound significantly reduced tumor size in mice with neuroblastoma xenografts, indicating its potential as a therapeutic agent for this aggressive cancer type .
- Selectivity Assessment : Comparative studies indicated that this compound exhibited over 100-fold selectivity for TrkA over other receptor tyrosine kinases, which is crucial for minimizing side effects associated with non-selective inhibitors .
- Combination Therapies : Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor burden .
特性
IUPAC Name |
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKEEFIPBQIMD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238635 | |
Record name | AZ-23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-21-7 | |
Record name | AZ-23 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915720217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-23 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/009OMI967N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。